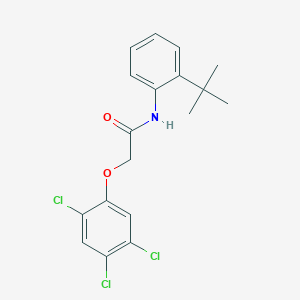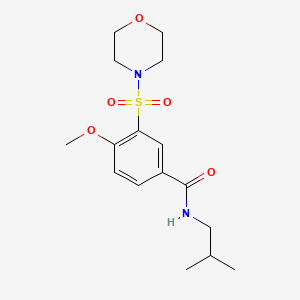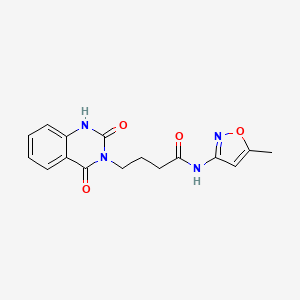![molecular formula C19H22N2O2S B4578092 propyl 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4578092.png)
propyl 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex compounds like "propyl 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate" often involves multi-step reactions, starting from simpler molecules. For instance, a related compound was synthesized by reacting 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride with ammonium thiocyanate and ethyl 3-aminobut-2-enoate, followed by characterization through various spectroscopic methods (İ. Koca et al., 2014).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using techniques like X-ray diffraction, NMR, and mass spectrometry. The structure of a similar compound, n-propyl-4-[2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamino] benzoate, was determined by single-crystal X-ray diffraction, indicating a boat-like conformation (Wu Juna, 2003).
Aplicaciones Científicas De Investigación
Herbicide Synthesis and Environmental Behavior
- Synthesis of Herbicidal Ingredient ZJ0273 : Propyl 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate is used as a broad-spectrum herbicidal ingredient, known as ZJ0273, for weed control in oilseed rape in China. Its synthesis involves the use of tritium and carbon-14 labeling to aid in studies on metabolism, mode of action, environmental behavior, and fate of ZJ0273 (Yang, Ye, & Lu, 2008).
Physico-Chemical Properties and Beta-Adrenolytic Activity
- Physico-Chemical Properties and Potential Beta-Adrenolytic Activity : A study examining the physico-chemical properties of 2-hydroxy-3-[2-(4-methoxyphenyl)ethylamino]propyl-4-[(alkoxycarbonyl)amino]benzoates revealed their importance in understanding the relationship between the structure and biological activity of drugs. These properties provide insights into the molecular size and behavior, crucial for pharmacological applications (Stankovicová et al., 2014).
Enantioselective Catalysis
- Enantioselective Addition Catalyzed by Derived 1,4-Amino Alcohols : The compound's derivative, (R)-1-phenylethylamine, has been used for enantioselective catalysis in chemical reactions. This application is significant in creating chiral compounds used in pharmaceuticals and other industries (Asami et al., 2015).
Corrosion Inhibition
- Study of Benzothiazole Derivatives as Corrosion Inhibitors : Benzothiazole derivatives, which are structurally related to the compound , have been studied for their corrosion inhibiting effects against steel in acidic solutions. These studies are crucial in industrial applications where corrosion resistance is needed (Hu et al., 2016).
Crystal Structure Analysis
- Crystal Structure and Pharmacological Activity of Heteroarotinoids : Crystallographic studies of similar compounds provide a deeper understanding of molecular structures and their biological activities. These insights are essential in drug design and development (Waugh et al., 1985).
Polymer Science
- Optical Storage in Azo Polymers : The compound's derivatives have been used in the synthesis of azo polymers, which are significant in optical storage technologies. This application is important in data storage and optical devices (Meng et al., 1996).
Propiedades
IUPAC Name |
propyl 4-(2-phenylethylcarbamothioylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-2-14-23-18(22)16-8-10-17(11-9-16)21-19(24)20-13-12-15-6-4-3-5-7-15/h3-11H,2,12-14H2,1H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIVRTJVKMLJNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=S)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4578020.png)
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-(3-nitrophenyl)acrylamide](/img/structure/B4578023.png)
![methyl 2-{[3-(2-bromo-5-ethoxy-4-isopropoxyphenyl)-2-cyanoacryloyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B4578031.png)
![N-(3-acetylphenyl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4578038.png)
![5-({1-[4-(allyloxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4578044.png)
![2-(3,4-dimethylphenyl)-2-oxoethyl 4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}butanoate](/img/structure/B4578055.png)


![N-[3-(allyloxy)phenyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B4578067.png)
![2-{[(6-bromo-2-naphthyl)oxy]methyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4578085.png)
![3,3'-methylenebis[5-(allylthio)-4-phenyl-4H-1,2,4-triazole]](/img/structure/B4578089.png)

![3,5-dimethoxy-N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B4578108.png)
![2-({4-allyl-5-[5-methyl-4-(4-methylphenyl)-3-thienyl]-4H-1,2,4-triazol-3-yl}thio)-N-phenylacetamide](/img/structure/B4578111.png)